Cas no 51207-85-3 (4-Amino-N,N-diethylbenzamide)

4-Amino-N,N-diethylbenzamide is a benzamide derivative characterized by its amino and diethylamide functional groups. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its structure allows for further functionalization, making it valuable for constructing complex molecules. The presence of the amino group enhances reactivity in electrophilic substitution reactions, while the diethylamide moiety contributes to solubility in organic solvents. This compound is typically handled under controlled conditions due to its sensitivity to moisture and light. It is commonly utilized in research settings for the synthesis of bioactive compounds, offering a balance of stability and reactivity for specialized applications.
4-Amino-N,N-diethylbenzamide structure
4-Amino-N,N-diethylbenzamide structure
Product Name:4-Amino-N,N-diethylbenzamide
CAS No:51207-85-3
MF:C11H16N2O
MW:192.257542610168
MDL:MFCD00461426
CID:370773
PubChem ID:458760
Update Time:2025-10-31

4-Amino-N,N-diethylbenzamide Chemical and Physical Properties

Names and Identifiers

    • 4-Amino-N,N-diethylbenzamide
    • Benzamide,4-amino-N,N-diethyl-
    • p-Amino-N,N-diethylbenzamide
    • HMS1754L06
    • AKOS000111667
    • AC7754
    • MFCD00461426
    • SMR000348146
    • 4-Amino-N,N-diethyl-benzamide
    • 4-Amino-N,N-diethylbenzamide #
    • SY025544
    • Benzamide, 4-amino-N,N-diethyl-
    • CS-0099709
    • DTXSID10332566
    • MLS001004526
    • N,N-Diethyl 4-aminobenzamide
    • EN300-09130
    • LS-03941
    • 51207-85-3
    • SCHEMBL3081053
    • HMS2701D08
    • BB 0246508
    • AG-690/33906040
    • Z55993012
    • CHEMBL1896630
    • STK520586
    • ALBB-012592
    • MDL: MFCD00461426
    • Inchi: 1S/C11H16N2O/c1-3-13(4-2)11(14)9-5-7-10(12)8-6-9/h5-8H,3-4,12H2,1-2H3
    • InChI Key: RNVOPVJRSRXPSX-UHFFFAOYSA-N
    • SMILES: O=C(C1C=CC(=CC=1)N)N(CC)CC

Computed Properties

  • Exact Mass: 192.12638
  • Monoisotopic Mass: 192.126263
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 4
  • Complexity: 182
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: 3
  • XLogP3: nothing
  • Topological Polar Surface Area: 46.3

Experimental Properties

  • Density: 1.068
  • Boiling Point: 368.9°C at 760 mmHg
  • Flash Point: 176.9°C
  • Refractive Index: 1.559
  • PSA: 46.33

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4-Amino-N,N-diethylbenzamide Suppliers

Amadis Chemical Company Limited
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(CAS:51207-85-3)4-Amino-N,N-diethylbenzamide
Order Number:A871345
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 09:28
Price ($):152.0
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Additional information on 4-Amino-N,N-diethylbenzamide

Professional Introduction to 4-Amino-N,N-diethylbenzamide (CAS No. 51207-85-3)

4-Amino-N,N-diethylbenzamide (CAS No. 51207-85-3) is a significant compound in the field of chemical and pharmaceutical research, exhibiting a unique molecular structure that has garnered considerable attention for its potential applications. This introduction provides a comprehensive overview of the compound, its properties, and the latest research findings that highlight its importance in modern science.

The molecular formula of 4-Amino-N,N-diethylbenzamide is C10H14N2O, and it belongs to the class of amides derived from benzene. The presence of both amino and ethyl groups in its structure contributes to its versatility, making it a valuable intermediate in organic synthesis and a candidate for further pharmacological exploration.

In recent years, there has been growing interest in amide-based compounds due to their role as bioactive molecules. 4-Amino-N,N-diethylbenzamide has been studied for its potential in various biological processes, including enzyme inhibition and signal transduction pathways. Its structural features allow it to interact with biological targets in a manner that could lead to novel therapeutic interventions.

One of the most compelling aspects of 4-Amino-N,N-diethylbenzamide is its role as a precursor in the synthesis of more complex molecules. Researchers have leveraged its framework to develop derivatives with enhanced biological activity. For instance, modifications at the amino and ethyl positions have been explored to optimize binding affinity and selectivity, which are critical factors in drug design.

The pharmacological properties of 4-Amino-N,N-diethylbenzamide have been investigated in several preclinical studies. These studies suggest that it may have applications in the treatment of neurological disorders, where modulation of neurotransmitter systems is crucial. The compound's ability to interact with specific receptors and enzymes makes it a promising candidate for further development.

In addition to its pharmacological potential, 4-Amino-N,N-diethylbenzamide has shown promise in material science applications. Its amide linkage provides stability and reactivity that are beneficial in polymer chemistry and nanotechnology. Researchers are exploring its use in the development of novel materials with tailored properties, such as biodegradable polymers and drug delivery systems.

The synthesis of 4-Amino-N,N-diethylbenzamide can be achieved through various chemical pathways, including nucleophilic substitution reactions and condensation processes. The efficiency and scalability of these synthetic methods are crucial for industrial applications. Recent advancements in green chemistry have led to more sustainable synthetic routes, reducing waste and energy consumption while maintaining high yields.

The analytical characterization of 4-Amino-N,N-diethylbenzamide is essential for ensuring its purity and consistency. Techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and high-performance liquid chromatography (HPLC) are commonly employed to confirm its identity and assess its quality. These analytical methods provide critical data for researchers to validate their findings and proceed with further studies.

The future prospects of 4-Amino-N,N-diethylbenzamide are vast, with ongoing research uncovering new possibilities for its application. Collaborative efforts between academia and industry are essential to translate laboratory discoveries into tangible benefits for society. As our understanding of molecular interactions deepens, compounds like this will continue to play a pivotal role in advancing scientific knowledge and innovation.

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Amadis Chemical Company Limited
(CAS:51207-85-3)4-Amino-N,N-diethylbenzamide
A871345
Purity:99%
Quantity:5g
Price ($):152.0
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